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molecular formula C17H19NO4 B8580904 5-(Benzyloxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylic acid

5-(Benzyloxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylic acid

Cat. No. B8580904
M. Wt: 301.34 g/mol
InChI Key: QWNPFBVYAPXAIX-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A suspension of phenyl 5-(benzyloxy)-2-bromo-3-methylpyridine-4-carboxylate (2.4 g, 6.0 mmol) and Cs2CO3 (6.1 g, 19 mmol) in i-PrOH (36 mL) was degassed with N2 for 2 minutes. To the reaction mixture was added Pd2(dba)3 (0.31 g, 0.34 mmol) and t-Bu-BippyPhos (0.34 g, 0.66 mmol, cas:894086-00-1). The mixture was heated in the microwave at 115° C. for 1 hour. To the reaction mixture was added 4M NaOH (7 mL) and MeOH (7 mL) and the reaction mixture was stirred at 60° C. for 3 hours. The reaction mixture was concentrated under vacuum. To the residue was added EtOAc (60 mL) and H2O (80 mL). The aqueous layer was acidified with conc. HCl to pH 4 and extracted with EtOAc (2×40 mL). The combined organic layers were washed with brine (60 mL), dried over Na2SO4, and concentrated under vacuum to give 5-(benzyloxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylic acid (131a, 1.1 g, 60%) as a yellow solid.
Name
phenyl 5-(benzyloxy)-2-bromo-3-methylpyridine-4-carboxylate
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Three
Quantity
0.31 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([C:17]([O:19]C2C=CC=CC=2)=[O:18])=[C:11]([CH3:16])[C:12](Br)=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=[O:27].[Cs+].[Cs+].[CH3:32][C:33](P(C(C)(C)C)C1N(C2C(C3C=CC=CC=3)=NN(C3C=CC=CC=3)C=2C2C=CC=CC=2)N=CC=1)([CH3:35])C.[OH-].[Na+]>CC(O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CO>[CH2:1]([O:8][C:9]1[C:10]([C:17]([OH:19])=[O:18])=[C:11]([CH3:16])[C:12]([O:27][CH:33]([CH3:35])[CH3:32])=[N:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3,5.6,8.9.10.11.12|

Inputs

Step One
Name
phenyl 5-(benzyloxy)-2-bromo-3-methylpyridine-4-carboxylate
Quantity
2.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=NC1)Br)C)C(=O)OC1=CC=CC=C1
Name
Cs2CO3
Quantity
6.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
36 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.34 g
Type
reactant
Smiles
CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C
Name
Quantity
0.31 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with N2 for 2 minutes
Duration
2 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
To the residue was added EtOAc (60 mL) and H2O (80 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=NC1)OC(C)C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 553.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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